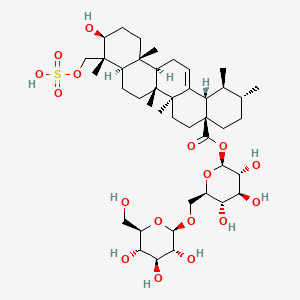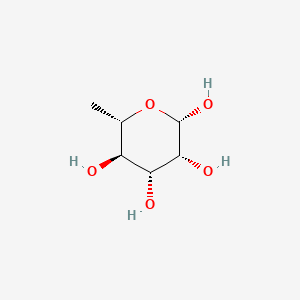![molecular formula C14H27NO4 B12793110 Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate CAS No. 3619-66-7](/img/structure/B12793110.png)
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate is a chemical compound with the molecular formula C14H27NO5. It is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of butylamine with ethyl 3-ethoxy-3-oxopropanoate under acidic conditions. The reaction is carried out at room temperature and requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amines
Scientific Research Applications
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate can be compared to other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Butyl propanoate: Similar structure but with different alkyl groups, leading to variations in chemical properties and applications
These compounds share similar ester functional groups but differ in their alkyl chains, leading to unique properties and uses.
Properties
CAS No. |
3619-66-7 |
|---|---|
Molecular Formula |
C14H27NO4 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C14H27NO4/c1-4-7-10-15(11-8-13(16)18-5-2)12-9-14(17)19-6-3/h4-12H2,1-3H3 |
InChI Key |
BBLPVHVOBMMCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC(=O)OCC)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



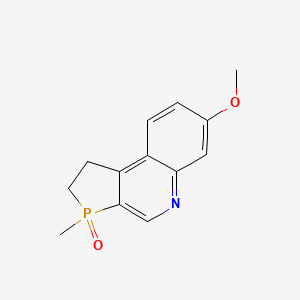

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
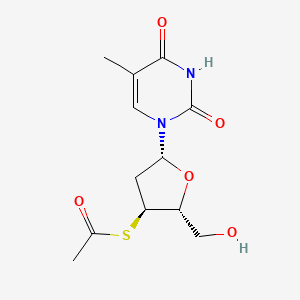
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
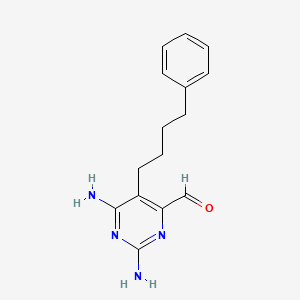
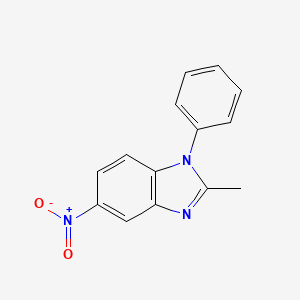
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

